

preliminary in vitro characterization of L82-G17

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Compound of Interest

Compound Name: L82-G17

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L82-G17: An In-Depth In Vitro Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro characterization of **L82-G17**, a selective, uncompetitive inhibitor of human DNA ligase I (LigI). The data and methodologies presented herein are compiled from peer-reviewed research to facilitate further investigation and application of this compound in cancer research and drug development.

Core Compound Characteristics

L82-G17 is a small molecule inhibitor that has demonstrated significant and selective activity against DNA ligase I.^{[1][2]} It represents a valuable tool for probing the catalytic activity and cellular functions of LigI.^{[1][2]}

Property	Value	Reference
CAS Number	92285-87-5	[3]
Molecular Formula	C ₁₁ H ₉ ClN ₄ O ₂	[3]
Molecular Weight	264.7 g/mol	[3]
Mechanism of Action	Uncompetitive inhibitor of DNA Ligase I	[1][4]
Target Step	Step 3: Phosphodiester bond formation	[1][2][4]

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from the in vitro characterization of **L82-G17**.

Table 1: Enzyme Kinetics of L82-G17 against DNA Ligase I

Kinetic parameters were determined using fluorescence-based ligation assays. The data demonstrates that **L82-G17** reduces both the Vmax and Km of DNA ligase I, which is characteristic of uncompetitive inhibition.[1]

Condition	Vmax (pmol/min)	Km (μM)
DNA Ligase I alone	0.9	1.4
+ L82-G17 (20 μM)	Decreased	Decreased
+ L82-G17 (200 μM)	Further Decreased	Further Decreased

Source: Howes TRL, et al.

DNA Repair (Amst). 2017.[1]

Table 2: Selectivity Profile of L82-G17

The selectivity of **L82-G17** was assessed against other human DNA ligases at a concentration of 200 μ M.

DNA Ligase Isoform	% Inhibition (at 200 μ M)
DNA Ligase I (LigI)	Significant Inhibition
DNA Ligase III (LigIII)	Minimal Inhibition
DNA Ligase IV (LigIV)	No Inhibition
Source: Howes TRL, et al. DNA Repair (Amst). 2017.[1]	

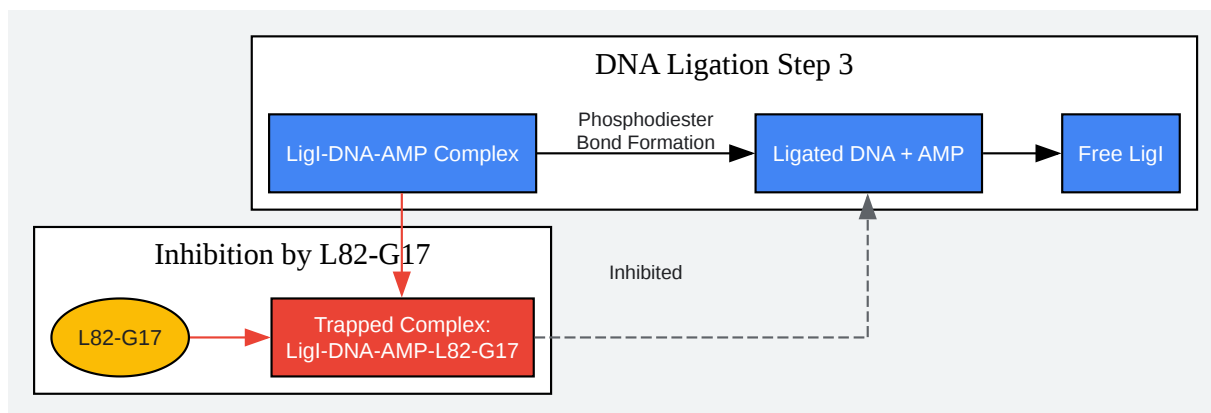
Table 3: Cellular Effects of L82-G17

The cellular consequences of LigI inhibition by **L82-G17** were evaluated in various cancer cell lines.

Assay	Cell Line	Concentration	Result
Cell Proliferation (MTT Assay)	HeLa	20 μ M	~70% reduction in cell number
DNA Synthesis (BrdU Incorporation)	HeLa	Not specified	Modest reduction
DNA Damage (γ H2AX foci)	HeLa	Not specified	Induction of DNA damage foci
Source: Howes TRL, et al. DNA Repair (Amst). 2017.[1]			

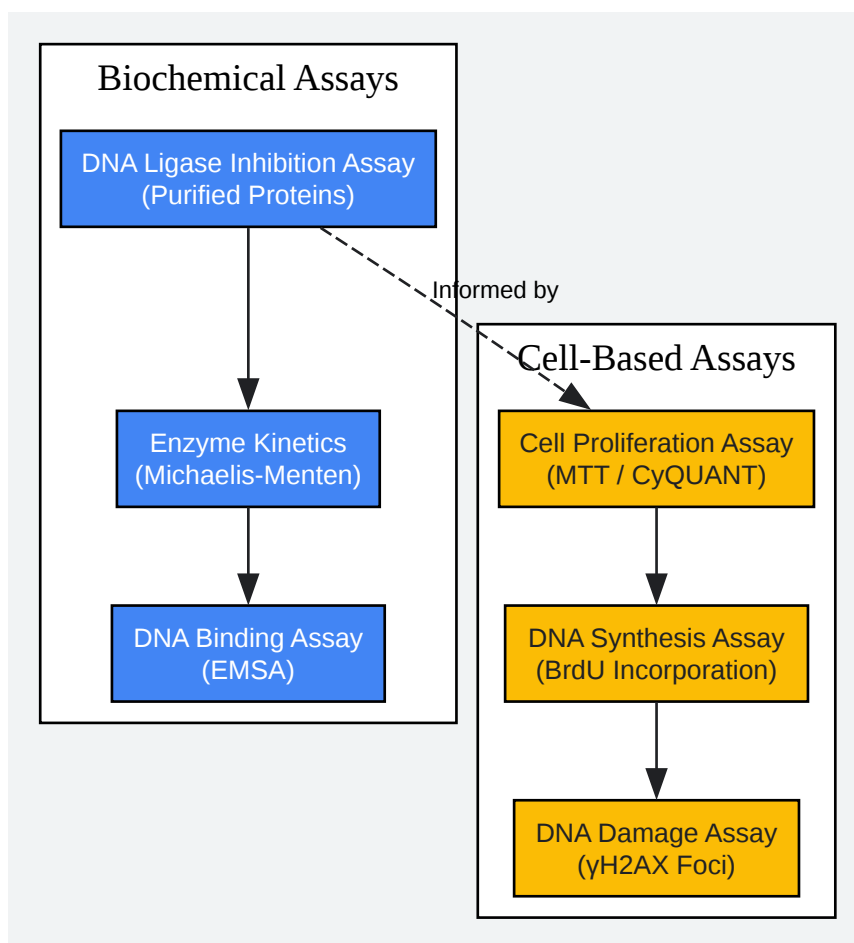
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **L82-G17** and the general workflow for its in vitro characterization.



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Caption: Mechanism of **L82-G17** uncompetitive inhibition of DNA Ligase I.



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Caption: General experimental workflow for the in vitro characterization of **L82-G17**.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the characterization of **L82-G17**, based on the protocols described in the primary literature.

DNA Ligation Assay

- Objective: To determine the inhibitory effect of **L82-G17** on the activity of purified human DNA ligases.
- Materials:
 - Purified human DNA Ligase I, III, and IV.
 - Fluorescently labeled nicked DNA substrate.
 - **L82-G17** dissolved in DMSO.
 - Assay buffer: 60 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, and 50 µg/ml BSA.
- Procedure:
 - DNA ligases (500 fmol for LigI and LigIII, 2 pmol for LigIV) were pre-incubated with 200 µM of **L82-G17** or DMSO (vehicle control) for 30 minutes at 25°C in the assay buffer.
 - The ligation reaction was initiated by the addition of 1 pmol of the fluorescent nicked DNA substrate.
 - The reaction mixture was incubated for 5 minutes at 25°C.
 - The reaction was stopped, and the products were analyzed by denaturing polyacrylamide gel electrophoresis.
 - The amount of ligated product was quantified using a fluorescence imager.

Enzyme Kinetic Analysis

- Objective: To determine the kinetic parameters (V_{max} and K_m) of DNA Ligase I in the presence and absence of **L82-G17**.
- Procedure:
 - Fluorescence-based ligation assays were performed as described above with varying concentrations of the nicked DNA substrate.
 - Reactions were carried out in the absence of **L82-G17** and in the presence of 20 μM and 200 μM **L82-G17**.
 - Initial reaction velocities (pmol/min) were measured for each substrate concentration.
 - The data were fitted to the Michaelis-Menten equation to determine V_{max} and K_m .
 - Lineweaver-Burk plots were generated from the same data to visualize the mechanism of inhibition.

Cell Proliferation (MTT) Assay

- Objective: To assess the effect of **L82-G17** on the proliferation and viability of cancer cells.
- Materials:
 - HeLa cells.
 - Complete growth medium (e.g., DMEM with 10% FBS).
 - **L82-G17**.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Procedure:
 - HeLa cells were seeded in 96-well plates and allowed to adhere overnight.

- The cells were treated with various concentrations of **L82-G17** (e.g., up to 20 μ M) or DMSO control for 72 hours.
- After the incubation period, MTT solution was added to each well and incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
- The medium was removed, and the formazan crystals were dissolved in a solubilization buffer.
- The absorbance was measured at 570 nm using a microplate reader.
- Cell viability was expressed as a percentage of the DMSO-treated control cells.

DNA Damage (γ H2AX Foci) Assay

- Objective: To detect the formation of DNA double-strand breaks induced by **L82-G17** treatment.
- Materials:
 - HeLa cells.
 - **L82-G17**.
 - Fixation solution (e.g., 4% paraformaldehyde).
 - Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
 - Primary antibody against phosphorylated H2AX (γ H2AX).
 - Fluorescently labeled secondary antibody.
 - DAPI for nuclear counterstaining.
- Procedure:
 - HeLa cells were grown on coverslips and treated with **L82-G17** for a specified time.
 - The cells were fixed and then permeabilized.

- The cells were incubated with the primary anti- γ H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
- The coverslips were mounted on slides with a mounting medium containing DAPI.
- The formation of γ H2AX foci was visualized and quantified using fluorescence microscopy.

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